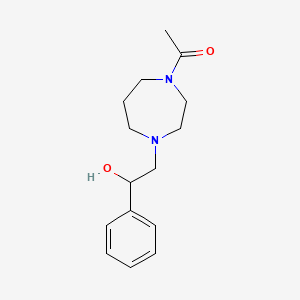![molecular formula C13H13Cl2N3O B6647262 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one, also known as GW501516, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and burn fat.
Aplicaciones Científicas De Investigación
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Mecanismo De Acción
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and improved glucose homeostasis.
Biochemical and Physiological Effects:
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which leads to increased endurance and improved energy metabolism. Additionally, it has been shown to reduce inflammation and oxidative stress, which may have therapeutic implications for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has several advantages for lab experiments. It is highly specific for PPARδ and has a long half-life, which allows for sustained activation of the receptor. However, it is important to note that 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, there is ongoing research on the safety and efficacy of 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one in humans. Finally, there is interest in developing more selective PPARδ agonists that do not have off-target effects on other nuclear receptors.
Métodos De Síntesis
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one is synthesized through a multistep process involving the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-methylpyridine-3-carbonyl chloride. This intermediate is then reacted with 4-chlorophenethylamine to form the corresponding amide. The amide is then cyclized with tert-butyl hypochlorite to form the final product, 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one.
Propiedades
IUPAC Name |
4-chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8(9-3-5-10(14)6-4-9)17-11-7-16-18(2)13(19)12(11)15/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGINMPOKQQBOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=C(C(=O)N(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)

![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)


